molecular formula C10H7BF3NO2S B14075073 (3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid

(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14075073
M. Wt: 273.04 g/mol
InChI Key: YZGMMYTZJRPAEU-UHFFFAOYSA-N
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Description

(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the fields of chemistry and medicinal research. This compound is characterized by the presence of a thiazole ring and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Coupling with Phenyl Ring: The thiazole and trifluoromethyl groups are then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative.

    Formation of Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-4-(trifluoromethyl)phenyl)boronic acid
  • (4-(Trifluoromethyl)phenyl)boronic acid
  • (3-(Thiazol-2-yl)phenyl)boronic acid

Uniqueness

(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid stands out due to its unique combination of a thiazole ring and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H7BF3NO2S

Molecular Weight

273.04 g/mol

IUPAC Name

[3-(1,3-thiazol-5-yl)-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H7BF3NO2S/c12-10(13,14)7-1-6(9-4-15-5-18-9)2-8(3-7)11(16)17/h1-5,16-17H

InChI Key

YZGMMYTZJRPAEU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CS2)(O)O

Origin of Product

United States

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